
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one is a brominated organic compound with a unique structure characterized by three bromine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one typically involves the bromination of 3,4-dimethylphenol. The reaction conditions must be carefully controlled to achieve the desired product. For instance, the bromination of 3,4-dimethylphenol can lead to either 2,5,6-tribromo-3,4-dimethylphenol or this compound, depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Electrophilic substitution: This compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other electrophiles.
Reductive dehalogenation: The compound can undergo reductive dehalogenation, leading to the formation of 3,4-dimethylphenol.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include bromine and other halogens, with reactions typically carried out in the presence of a catalyst or under acidic conditions.
Reductive dehalogenation: This reaction often involves the use of reducing agents such as hydrogen iodide or electrochemical methods.
Major Products Formed
Electrophilic substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.
Reductive dehalogenation: The major product is 3,4-dimethylphenol.
科学研究应用
2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
作用机制
The mechanism of action of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic substitution and reductive dehalogenation. In electrophilic substitution, the bromine atoms are replaced by other electrophiles, while in reductive dehalogenation, the bromine atoms are removed, leading to the formation of 3,4-dimethylphenol .
相似化合物的比较
Similar Compounds
2,4,6-Tribromophenol: This compound is similar in structure but lacks the methyl groups present in 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated compound with a similar cyclohexadienone structure.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: This compound has a similar cyclohexadienone ring but with different substituents.
Uniqueness
This compound is unique due to the presence of both bromine atoms and methyl groups on the cyclohexa-2,5-dien-1-one ring
属性
CAS 编号 |
63113-33-7 |
|---|---|
分子式 |
C8H7Br3O |
分子量 |
358.85 g/mol |
IUPAC 名称 |
2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H7Br3O/c1-4-6(10)7(12)5(9)3-8(4,2)11/h3H,1-2H3 |
InChI 键 |
MOPSUCZKUNOYFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=CC1(C)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


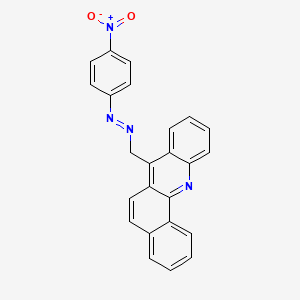

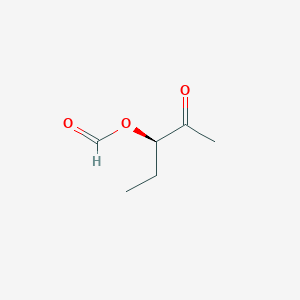
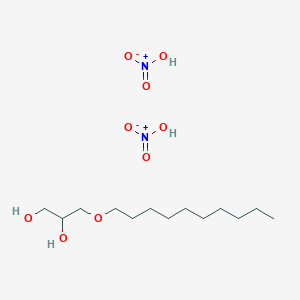
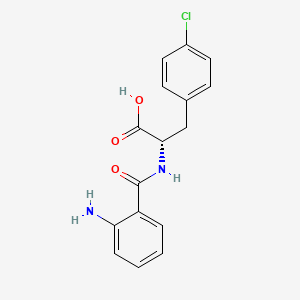
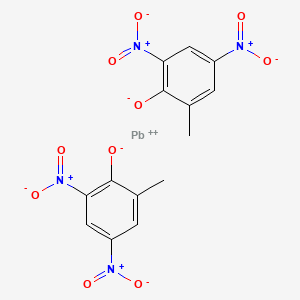
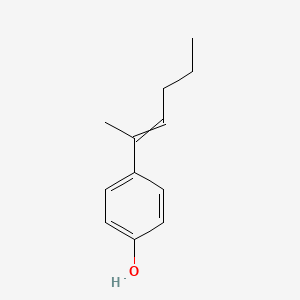
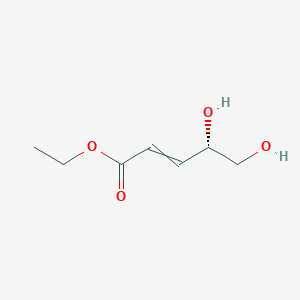
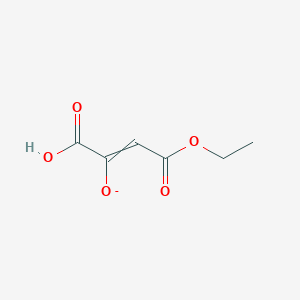
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)

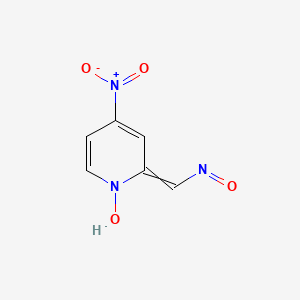
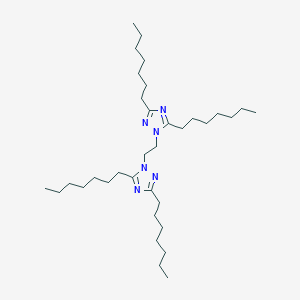
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
